molecular formula C21H20ClNO2 B11941249 3-(5-(3-Chlorophenyl)-2-furyl)-N-(2,6-dimethylphenyl)propanamide CAS No. 853312-55-7

3-(5-(3-Chlorophenyl)-2-furyl)-N-(2,6-dimethylphenyl)propanamide

Cat. No.: B11941249
CAS No.: 853312-55-7
M. Wt: 353.8 g/mol
InChI Key: ANWNOYNWMSOTCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-(3-Chlorophenyl)-2-furyl)-N-(2,6-dimethylphenyl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a chlorophenyl group, a furyl group, and a dimethylphenyl group. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(3-Chlorophenyl)-2-furyl)-N-(2,6-dimethylphenyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to form the 3-chlorophenyl intermediate.

    Furyl Group Introduction:

    Amide Bond Formation: The final step involves the formation of the amide bond by reacting the intermediate with 2,6-dimethylphenylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(5-(3-Chlorophenyl)-2-furyl)-N-(2,6-dimethylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(5-(3-Chlorophenyl)-2-furyl)-N-(2,6-dimethylphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(5-(3-Chlorophenyl)-2-furyl)-N-(2,6-dimethylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenyl)-2’,6’-dimethylpropiophenone
  • 3-(5-(3-Chlorophenyl)-2-furyl)-N-(2,4-dimethylphenyl)propanamide

Comparison

Compared to similar compounds, 3-(5-(3-Chlorophenyl)-2-furyl)-N-(2,6-dimethylphenyl)propanamide may exhibit unique properties due to the specific arrangement of its functional groups. For instance, the presence of the 2,6-dimethylphenyl group may enhance its stability and biological activity compared to compounds with different substituents. Additionally, the furyl group can impart unique electronic properties, influencing its reactivity and interactions with biological targets.

Properties

CAS No.

853312-55-7

Molecular Formula

C21H20ClNO2

Molecular Weight

353.8 g/mol

IUPAC Name

3-[5-(3-chlorophenyl)furan-2-yl]-N-(2,6-dimethylphenyl)propanamide

InChI

InChI=1S/C21H20ClNO2/c1-14-5-3-6-15(2)21(14)23-20(24)12-10-18-9-11-19(25-18)16-7-4-8-17(22)13-16/h3-9,11,13H,10,12H2,1-2H3,(H,23,24)

InChI Key

ANWNOYNWMSOTCU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.